

# FT895: A Technical Guide to a Potent and Selective HDAC11 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | FT895    |           |
| Cat. No.:            | B2679868 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **FT895**, a potent and highly selective inhibitor of histone deacetylase 11 (HDAC11). This guide details its chemical properties, biological activity, and its emerging role in oncology and antiviral research. The information is intended to support further investigation and application of **FT895** in preclinical and translational studies.

## **Core Chemical and Biological Properties**

**FT895** is recognized for its high potency and remarkable selectivity for HDAC11 over other HDAC isoforms, making it a valuable tool for studying the specific functions of this class IV histone deacetylase.[1][2]

**Chemical Identity** 

| Property          | Value                                                                                |
|-------------------|--------------------------------------------------------------------------------------|
| Chemical Name     | N-hydroxy-2-(trifluoromethyl)benzyl-1,2,3,4-<br>tetrahydroisoquinoline-7-carboxamide |
| CAS Number        | 2225728-57-2[1][3]                                                                   |
| Molecular Formula | C16H15F3N4O2[4]                                                                      |
| Molecular Weight  | 352.31 g/mol [4]                                                                     |



**In Vitro Activity** 

| Parameter                         | Value                                   | Notes                                                                                   |
|-----------------------------------|-----------------------------------------|-----------------------------------------------------------------------------------------|
| IC₅o (HDAC11)                     | 3 nM[1][3][4][5][6][7]                  | Demonstrates potent inhibition of HDAC11.                                               |
| Selectivity                       | >1000-fold vs. HDAC1-10[1][2]<br>[5][8] | Highly selective for HDAC11 over other HDAC family members.                             |
| Cellular Activity (IC50)          | <20 nM[1]                               | Shows promising activity in cellular assays.                                            |
| Antiviral EC50 (EV71)             | 0.1 μΜ[9]                               | Effective concentration for 50% inhibition of Enterovirus 71 replication in HeLa cells. |
| Cytotoxicity (CC₅₀ in HeLa cells) | >100 μM[9]                              | Exhibits low cytotoxicity in HeLa cells.                                                |

## **Mechanism of Action and Signaling Pathways**

**FT895** exerts its biological effects primarily through the inhibition of HDAC11, a unique class IV HDAC with roles in immune regulation, oncology, and metabolism.[2][10] Inhibition of HDAC11 by **FT895** leads to the modulation of various signaling pathways, impacting cellular processes such as gene expression, cell proliferation, and apoptosis.

One of the key pathways affected by **FT895** is the Hippo signaling pathway. In the context of malignant peripheral nerve sheath tumors (MPNST), **FT895**, particularly in combination with cordycepin, has been shown to suppress the expression of the downstream effectors TEAD1 and TAZ.[11] This leads to the downregulation of genes involved in cell proliferation and survival, ultimately inducing apoptosis.[11]

**FT895** has also been implicated in the JAK/STAT signaling pathway, where it can inhibit the proliferation of JAK2-driven myeloproliferative neoplasms.[6][11] Furthermore, in non-small cell lung cancer, **FT895** has been observed to suppress the self-renewal of cancer stem cells by inhibiting Sox2 expression.[11]



In the context of antiviral research, **FT895** has been shown to restrict the replication of Enterovirus 71 (EV71) by targeting HDAC11.[9][12] The precise downstream mechanism in this context is an active area of investigation.

## FT895 and the Hippo Signaling Pathway in MPNST

The following diagram illustrates the proposed mechanism of **FT895** in modulating the Hippo signaling pathway in malignant peripheral nerve sheath tumor cells, leading to anti-tumor effects.



Therapeutic Intervention

Cordycepin



Click to download full resolution via product page



Caption: **FT895** inhibits HDAC11, suppressing the Hippo pathway to induce apoptosis in MPNST cells.

## **Experimental Protocols**

The following are generalized protocols based on methodologies reported in studies utilizing **FT895**. Researchers should optimize these protocols for their specific experimental systems.

## **Cell Proliferation Assay (MTT Assay)**

This protocol is used to assess the cytotoxic effects of **FT895** on cell lines.

- Cell Seeding: Seed cells in a 96-well plate at a density of 2x10<sup>5</sup> cells/mL and incubate overnight.[11]
- Treatment: Treat the cells with various concentrations of FT895 (and/or other compounds like cordycepin) for 48 hours.[11]
- MTT Addition: Add 7.5 μL of MTT solution (5 mg/mL) to each well and incubate for 3.5 hours at 37°C.[11]
- Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm)
  using a microplate reader.

#### **Western Blotting**

This protocol is used to detect the levels of specific proteins in cells treated with **FT895**.

- Cell Lysis: Lyse treated and untreated cells in a suitable lysis buffer containing protease inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).



- SDS-PAGE: Separate equal amounts of protein from each sample on an SDSpolyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., HDAC11, Ac-H3, EV71 VP1, α-tubulin, KIF18A, TEAD1, TAZ) overnight at 4°C.[9][11]
- Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

#### In Vivo Antiviral and Antitumor Studies in Mice

These protocols outline the general approach for evaluating the efficacy of **FT895** in animal models. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Antiviral (EV71) Model:

- Animal Model: Use a suitable mouse strain (e.g., C57BL/6).[9]
- Infection: Infect the mice with a reporter virus (e.g., Gluc-EV71).[9]
- Treatment: Administer **FT895** at a specific dose (e.g., 50 mg/kg/mice) via a suitable route (e.g., intraperitoneal injection).[9]
- Monitoring: Monitor viral replication using in vivo imaging to detect the reporter signal (e.g., luminescence).[9]
- Tissue Analysis: At the end of the study, collect relevant tissues (e.g., ileum) for further analysis.[9]



#### Antitumor (MPNST) Xenograft Model:

- Animal Model: Use immunodeficient mice (e.g., male Balb/c nude mice).[11]
- Cell Inoculation: Subcutaneously inoculate MPNST cells (e.g., S462TY or STS26T) mixed with Matrigel into the flank of each mouse.[11]
- Treatment: Once tumors are established, administer **FT895** (e.g., 1 mg/kg) and/or other agents (e.g., cordycepin at 10 mg/kg) intravenously every other day.[11]
- Tumor Measurement: Measure tumor volume regularly using calipers.
- Endpoint: At the conclusion of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).

## **Experimental Workflow for In Vivo Studies**

The following diagram outlines a typical workflow for in vivo evaluation of FT895.



#### General In Vivo Experimental Workflow for FT895



Click to download full resolution via product page

Caption: A streamlined workflow for conducting in vivo studies with FT895.



#### Conclusion

**FT895** is a powerful and selective research tool for investigating the biological roles of HDAC11. Its demonstrated efficacy in preclinical models of cancer and viral infections highlights its potential as a therapeutic lead. This guide provides a foundational understanding of **FT895**'s properties and methodologies for its application, aiming to facilitate further research and development in this promising area.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. FT895 (FT-895) | HDAC11 inhibitor | Probechem Biochemicals [probechem.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. FT895 | HDAC11 (histone deacetylase) inhibitor | CAS# 2225728-57-2 | InvivoChem [invivochem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. FT895 Impairs Mitochondrial Function in Malignant Peripheral Nerve Sheath Tumor Cells [mdpi.com]
- 7. selleckchem.com [selleckchem.com]
- 8. FT895 | HDAC | Antifungal | TargetMol [targetmol.com]
- 9. Targeting HDAC11 activity by FT895 restricts EV71 replication PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | HDAC11, an emerging therapeutic target for metabolic disorders [frontiersin.org]
- 11. A novel HDAC11 inhibitor potentiates the tumoricidal effects of cordycepin against malignant peripheral nerve sheath tumor through the Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]



- 12. Targeting HDAC11 activity by FT895 restricts EV71 replication PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [FT895: A Technical Guide to a Potent and Selective HDAC11 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2679868#ft895-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com